

Enduracididine: A Comprehensive Technical Guide on its Discovery, Origin, and Synthesis

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Compound of Interest

Compound Name: *Enduracididine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracididine is a rare, non-proteinogenic α -amino acid characterized by a unique five-membered cyclic guanidine moiety.^{[1][2][3][4]} This unusual structural feature has garnered significant interest within the scientific community, particularly in the context of antibiotic drug discovery. **Enduracididine** is a key component of several potent peptide antibiotics, including the enduracidins, mannopeptimycins, and the recently discovered teixobactin.^{[1][3][4][5]} The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health, making the exploration of novel antibacterial agents and their unique building blocks, such as **enduracididine**, a critical area of research.^{[1][3][4][5]} This technical guide provides an in-depth overview of the discovery, natural origin, biosynthesis, and chemical synthesis of **enduracididine**, offering valuable insights for researchers engaged in natural product chemistry, medicinal chemistry, and antibiotic development.

Discovery and Natural Occurrence

L-**Enduracididine** was first identified as a constituent of the depsipeptide antibiotics, enduracidin A and B. These antibiotics were isolated from the bacterium *Streptomyces fungicidicus* B 5477, which was originally found in a soil sample from Nishinomiya, Japan.^{[1][3][6]} Beyond its presence in microbial secondary metabolites, free L-**enduracididine** has also been isolated from the seeds of the legume *Lonchocarpus sericeus*.^{[1][3][4][6]} In this plant, it was found to inhibit the germination of lettuce seedlings.^{[1][3][4][6]}

The discovery of new **enduracididine**-containing natural products has continued, highlighting its importance in bioactive peptide structures. The mannopeptimycins, a class of glycopeptide antibiotics produced by *Streptomyces hygroscopicus*, incorporate β -hydroxy**enduracididine** derivatives.^{[1][3][4]} More recently, the groundbreaking discovery of teixobactin from the previously uncultured β -proteobacterium *Eleftheria terrae* has renewed interest in **enduracididine**.^{[1][3][5]} Teixobactin exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant Enterococci (VRE), with no detectable resistance development.^{[1][3]}

Table 1: Natural Products Containing Enduracididine and its Derivatives

Natural Product	Producing Organism	Enduracididine Derivative
Enduracidin A & B	<i>Streptomyces fungicidicus</i>	L-Enduracididine, D-allo-Enduracididine
Minosaminomycin	<i>Streptomyces</i> sp. MA514-A1	L-Enduracididine
Mannopeptimycins	<i>Streptomyces hygroscopicus</i>	L- β -hydroxyenduracididine, D- β -hydroxyenduracididine
Teixobactin	<i>Eleftheria terrae</i>	L-allo-Enduracididine
Enduracyclinones	<i>Nonomuraea</i> sp.	N-methyl-Enduracididine
Free Enduracididine	<i>Lonchocarpus sericeus</i>	L-Enduracididine

Biosynthesis of Enduracididine

The biosynthesis of **enduracididine** has been elucidated through radio-labelling studies and gene cluster analysis. The precursor for **enduracididine** is the common amino acid L-arginine.^{[1][7]}

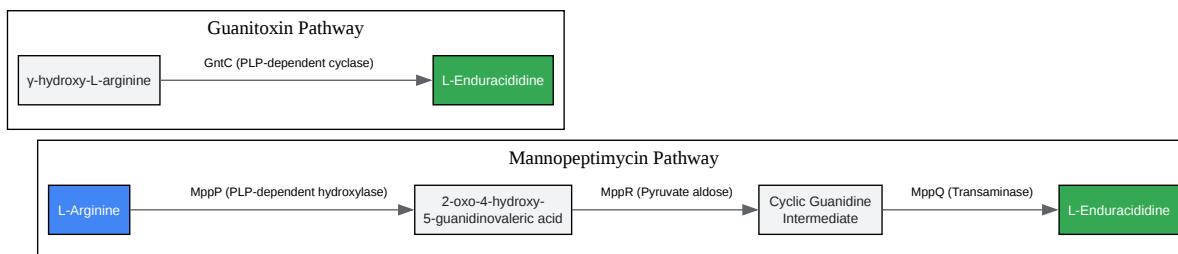
In the biosynthesis of mannopeptimycin, a trio of enzymes, MppP, MppR, and MppQ, are responsible for the conversion of L-arginine to L-**enduracididine**.^{[1][6][8]}

- Hydroxylation: The process is initiated by MppP, a PLP-dependent hydroxylase, which catalyzes the conversion of L-arginine and molecular oxygen into 2-oxo-4-hydroxy-5-

guanidinovaleric acid.[1][6]

- Dehydration and Cyclization: Subsequently, the enzyme MppR, a pyruvate aldose, facilitates the dehydration and cyclization of the intermediate to form a cyclic guanidine.[1][6]
- Transamination: The final step is a transamination reaction catalyzed by MppQ, which yields **L-enduracididine**.[1][6]

A divergent biosynthetic pathway has been identified in the cyanobacterium *Sphaerospermopsis torques-reginae* ITEP-024, the producer of the neurotoxin guanitoxin. In this organism, the PLP-dependent enzyme GntC catalyzes the cyclodehydration of a stereoselectively γ -hydroxylated L-arginine precursor to form **L-enduracididine**.[9][10]



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Biosynthetic pathways of **L-enduracididine**.

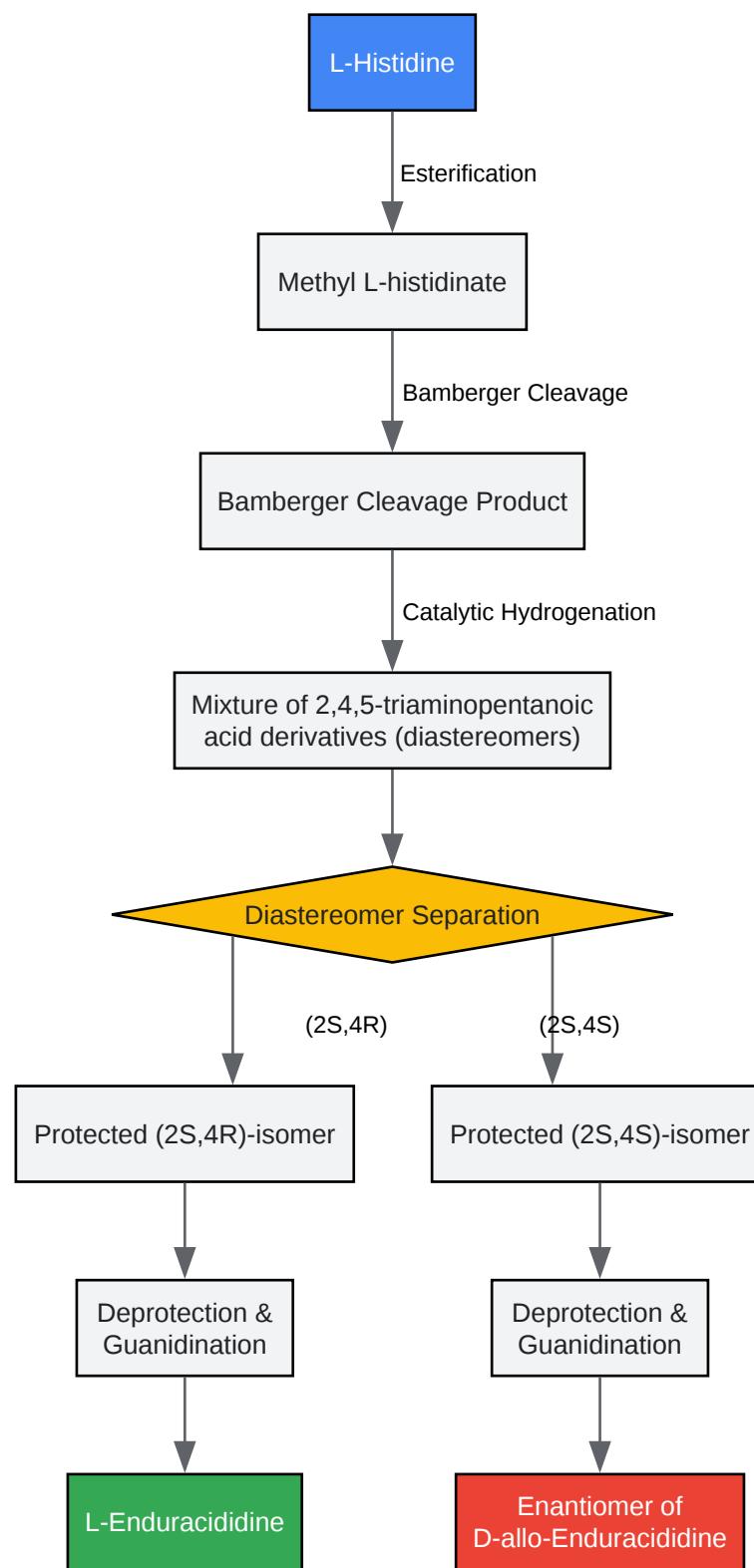
Chemical Synthesis of Enduracididine

The complex stereochemistry and cyclic guanidine functionality of **enduracididine** present significant challenges for its chemical synthesis. Several synthetic routes have been developed, with the first diastereoselective synthesis of **L-enduracididine** being reported by Shiba and colleagues in 1975.[1][11] This pioneering work commenced with L-histidine.[11]

A key step in Shiba's synthesis involves the Bamberger cleavage of methyl L-histidinate, followed by catalytic hydrogenation.[11] This sequence affords a mixture of (2S,4R)- and

(2S,4S)-2,4,5-triaminopentanoic acid derivatives. Subsequent deprotection and guanidination of these intermediates yield **L-enduracididine** (natural configuration) and its diastereomer, the enantiomer of natural D-allo-**enduracididine**.^[11]

More recent synthetic efforts have focused on developing more efficient and scalable routes to access **enduracididine** and its various stereoisomers, driven by the interest in synthesizing teixobactin and its analogues.^{[1][12][13]} These modern approaches often employ different starting materials and key reactions, such as the stereoselective formation of aziridines or the use of chiral pool starting materials like hydroxyproline and glycitol.^{[1][12][13]}

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Workflow for the first diastereoselective synthesis of **L-enduracididine** by Shiba et al.

Physicochemical and Biological Properties

Physicochemical Data

The fundamental physicochemical properties of **enduracididine** are summarized in the table below.

Table 2: Physicochemical Properties of Enduracididine

Property	Value	Source
Molecular Formula	C6H12N4O2	PubChem[14]
Molecular Weight	172.19 g/mol	PubChem[14]
XLogP3	-4.5	PubChem[14]
IUPAC Name	(2S)-2-amino-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]propanoic acid	PubChem[14]

Biological Activity and Role in Antibiotics

Enduracididine itself has shown some biological activity, such as inhibiting lettuce seedling germination.[1][3][4][6] However, its primary significance lies in its role as a structural component of potent antibiotics. The enduracidin complex, for instance, is active against Gram-positive bacteria, including resistant strains, and *Mycobacterium* species.[1][3][6] The mechanism of action for enduracidin involves the inhibition of cell wall synthesis by preventing the transglycosylation step of peptidoglycan synthesis, a mechanism shared with vancomycin.[1][15]

The L-allo-**enduracididine** residue in teixobactin is considered crucial for its high potency.[1] Analogue studies have shown that replacing this residue can lead to a significant reduction in antibacterial activity.[1] Teixobactin's mechanism of action involves binding to Lipid II, a precursor of peptidoglycan, thereby inhibiting cell wall biosynthesis.[1] This interaction is thought to be a key reason for the lack of observed resistance to teixobactin.[1]

While the cationic nature of the **enduracididine** side chain was initially thought to be essential for the activity of teixobactin, more recent studies have shown that potent analogues can be

designed with non-cationic residues at this position, suggesting a more complex structure-activity relationship.[16]

Table 3: Minimum Inhibitory Concentrations (MICs) of Representative Enduracididine-Containing Antibiotics

Antibiotic	Target Organism	MIC (μ g/mL)
Minosaminomycin	Mycobacterium smegmatis	15.6[1][3][6]
Teixobactin	Methicillin-resistant Staphylococcus aureus (MRSA)	0.25[12]
Teixobactin	Vancomycin-resistant Enterococcus sp. (VRE)	0.5[12]
Teixobactin	Mycobacterium tuberculosis	0.125[12]

Experimental Methodologies

Isolation and Purification of Enduracididine-Containing Natural Products

The isolation of **enduracididine**-containing peptides from microbial sources typically involves multi-step extraction and chromatographic procedures.

General Protocol for Extraction and Purification from *Nonomuraea* spp. (for Enduracyclinones): [8]

- Cultivation: Grow the producing strain (e.g., *Nonomuraea* sp.) in a suitable fermentation medium.
- Harvesting: Separate the mycelium and the cleared broth by centrifugation.
- Mycelial Extraction:
 - Resuspend the mycelium in water.

- Adjust the pH to alkaline (e.g., 9.7 with NaOH).
- Add an organic solvent (e.g., ethanol) and shake.
- Centrifuge to remove cell debris and collect the supernatant.
- Dry the supernatant under vacuum.
- Broth Extraction: Process the cleared broth separately using appropriate extraction methods (details not specified in the provided reference).
- Purification: The crude extracts are then subjected to further purification steps, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure compounds.

Synthesis of L-allo-Enduracididine (Scalable Method)

A scalable synthesis of L-allo-**enduracididine** has been reported, starting from commercially available (S)-glycidol.[\[12\]](#) The key steps are outlined below.

Synthetic Workflow:[\[12\]](#)

- Regioselective Ring Opening: (S)-glycidol undergoes regioselective ring opening using a copper catalyst and vinylmagnesium bromide to yield a homoallylic alcohol.
- Azide Introduction: The alcohol is mesylated and then treated with sodium azide to introduce the azide functionality with inversion of configuration.
- Staudinger Reaction: The azide is reduced under Staudinger conditions (triphenylphosphine in THF/water) in the presence of (Boc)₂O to give an N-Boc protected amine.
- Sharpless Asymmetric Dihydroxylation: The second chiral center is introduced via Sharpless asymmetric dihydroxylation to produce a diol as a separable mixture of diastereomers.
- Guanidinylation: The diol is converted to an amino alcohol, which is then reacted with a guanidinyling agent (e.g., N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine) to form the protected guanidine derivative.

- Cyclization and Deprotection: Intramolecular cyclization followed by global deprotection yields the final L-allo-**enduracididine** product.

Biosynthesis in a Heterologous Host (E. coli)

Recent work has demonstrated the successful recombinant production of β -hydroxy**enduracididine** and **enduracididine** in *Escherichia coli*.[\[17\]](#)

Experimental Approach:[\[17\]](#)

- Strain Engineering: The genes responsible for the biosynthesis of β -hydroxy**enduracididine** from *Streptomyces* (MppP, MppQ, MppR, MppO, and MppJ) are integrated into the chromosome of an *E. coli* host strain.
- Cultivation: The engineered *E. coli* strain is cultured in a suitable medium (e.g., LB broth).
- Metabolite Extraction and Purification:
 - Add phenol:chloroform:isoamyl alcohol (25:24:1) to the cell culture and vortex.
 - Centrifuge to separate the phases and collect the aqueous layer.
 - Evaporate the solvent to reduce the volume.
 - Freeze-dry the sample and reconstitute it in a suitable solvent for analysis.
- Analysis: The production of **enduracididine** derivatives is confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

Enduracididine stands out as a fascinating and important non-proteinogenic amino acid due to its unique structure and its presence in several high-profile antibiotics. The journey from its initial discovery in *Streptomyces* to its central role in the potent antibacterial activity of teixobactin underscores the value of exploring natural products for novel chemical scaffolds. While the chemical synthesis of **enduracididine** remains a challenge, recent advancements in synthetic chemistry and the successful heterologous expression of its biosynthetic pathway in *E. coli* are paving the way for a more accessible supply of this valuable molecule. This will

undoubtedly facilitate further research into the structure-activity relationships of **enduracididine**-containing antibiotics and the development of new therapeutic agents to combat the growing threat of antimicrobial resistance. The continued study of **enduracididine** and its biosynthetic machinery holds great promise for both fundamental scientific understanding and the future of infectious disease treatment.

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